molecular formula C22H24N4O B10990691 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

Cat. No.: B10990691
M. Wt: 360.5 g/mol
InChI Key: LHOORONHARJLNE-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide, such as methyl iodide, to introduce the 1-methyl group.

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reaction: The benzimidazole and indole moieties are coupled through an ethyl linker using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Final Amidation: The carboxylic acid group on the indole is converted to the carboxamide using an amine source under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate binding sites and molecular recognition processes.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism by which N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-benzimidazol-2-yl)ethyl]-1H-indole-4-carboxamide: Lacks the methyl and isopropyl groups, which may affect its biological activity and chemical properties.

    N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-4-carboxamide: Similar structure but without the isopropyl group, potentially leading to different pharmacokinetics and dynamics.

    N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(methyl)-1H-indole-4-carboxamide: Contains a methyl group instead of an isopropyl group, which could influence its binding affinity and specificity.

Uniqueness

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both benzimidazole and indole moieties, along with the methyl and isopropyl groups, provides a distinct chemical profile that can lead to unique interactions and activities compared to similar compounds.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C22H24N4O/c1-15(2)26-14-12-16-17(7-6-10-19(16)26)22(27)23-13-11-21-24-18-8-4-5-9-20(18)25(21)3/h4-10,12,14-15H,11,13H2,1-3H3,(H,23,27)

InChI Key

LHOORONHARJLNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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